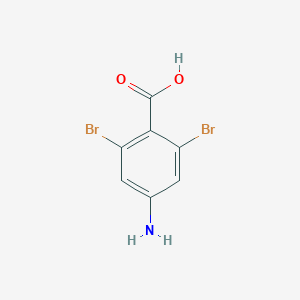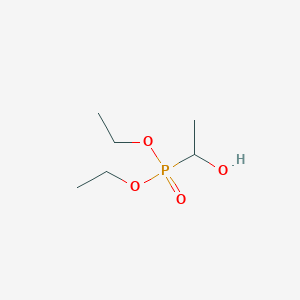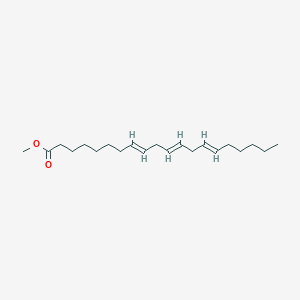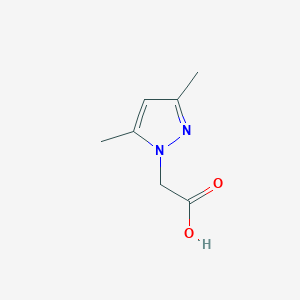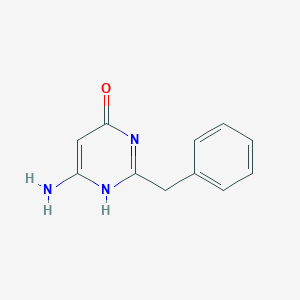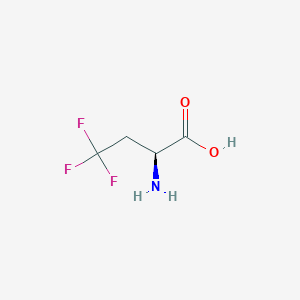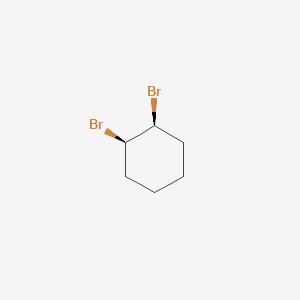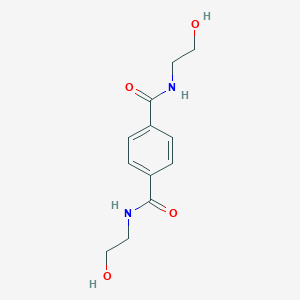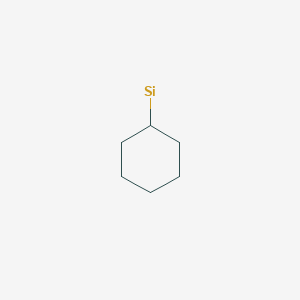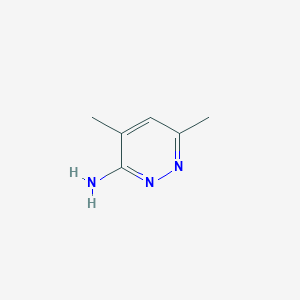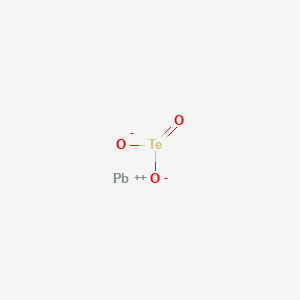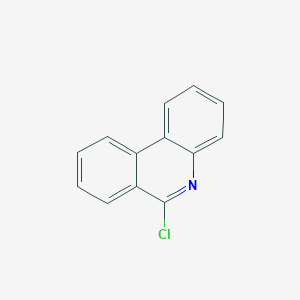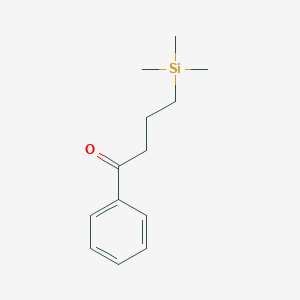
1-Phenyl-4-(trimethylsilyl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(trimethylsilyl)butan-1-one is a chemical compound that is widely used in scientific research. It is a ketone that belongs to the family of organic compounds known as aryl ketones. This compound is known for its unique chemical properties, which make it an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(trimethylsilyl)butan-1-one is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound can also act as a Lewis acid, which makes it useful in catalytic reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Phenyl-4-(trimethylsilyl)butan-1-one are not well studied. However, it is known to be a non-toxic compound that does not have any adverse effects on the human body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Phenyl-4-(trimethylsilyl)butan-1-one in lab experiments include its high reactivity, which makes it useful in the synthesis of various organic compounds. The compound is also easy to handle and store, which makes it an ideal reagent for use in the laboratory. The limitations of using this compound include its high cost and limited availability.
Orientations Futures
There are several future directions for the use of 1-Phenyl-4-(trimethylsilyl)butan-1-one in scientific research. One potential area of research is the development of new drugs for the treatment of various diseases. The compound can also be used in the synthesis of new materials with unique properties. Another potential area of research is the study of the mechanism of action of this compound, which could lead to the development of new catalysts for use in organic synthesis.
Conclusion:
In conclusion, 1-Phenyl-4-(trimethylsilyl)butan-1-one is an important compound that is widely used in scientific research. Its unique chemical properties make it an ideal reagent for the synthesis of various organic compounds. While the mechanism of action and physiological effects of this compound are not well understood, it has shown promise in the development of new drugs and materials. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 1-Phenyl-4-(trimethylsilyl)butan-1-one involves the reaction of 4-(trimethylsilyl)butan-2-one with phenylmagnesium bromide. The reaction takes place in the presence of a catalyst such as copper iodide or nickel chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
1-Phenyl-4-(trimethylsilyl)butan-1-one is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is also used as a building block for the synthesis of pharmaceuticals and other biologically active molecules. The compound is particularly useful in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
17337-21-2 |
|---|---|
Nom du produit |
1-Phenyl-4-(trimethylsilyl)butan-1-one |
Formule moléculaire |
C13H20OSi |
Poids moléculaire |
220.38 g/mol |
Nom IUPAC |
1-phenyl-4-trimethylsilylbutan-1-one |
InChI |
InChI=1S/C13H20OSi/c1-15(2,3)11-7-10-13(14)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Clé InChI |
YNTOYQPUEOHTNP-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CCCC(=O)C1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)CCCC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoxazole, 2-[4-(2-[1,1'-biphenyl]-4-ylethenyl)phenyl]-5-(1,1-dimethylethyl)-](/img/structure/B98421.png)
